molecular formula C7H8N4S B2733234 5-(5-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016671-83-2

5-(5-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B2733234
CAS RN: 1016671-83-2
M. Wt: 180.23
InChI Key: FQNGBHUYWMXHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a triazole ring, an amine group, and a methylthiophene group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. The amine group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the methylthiophene group could be involved in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Research on derivatives related to 5-(5-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine has shown promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole compounds in developing new antimicrobial agents [H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007].

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors has been investigated, with findings indicating their effectiveness in protecting metals. Lagrenée et al. (2002) studied a new triazole derivative for its inhibition of mild steel corrosion in acidic media, demonstrating high inhibition efficiencies and suggesting the practical application of these compounds in corrosion protection [M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, F. Bentiss, 2002].

Anticancer Potential

Triazole compounds have also been explored for their anticancer properties. Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives and evaluated their in vitro anticancer activity against NCI-60 human tumor cell lines. One compound exhibited activity against various cancer types, indicating the potential of triazole derivatives in cancer therapy [P. Kattimani, R. Kamble, M. Kariduraganavar, Atukuri Dorababu, Raveendra K. Hunnur, 2013].

Synthesis and Characterization of Complexes

The synthesis and characterization of metal complexes with triazole-derived Schiff bases have been reported, offering insights into their structural and biological properties. Chohan and Hanif (2010) prepared triazole-derived Schiff bases and their metal complexes, which showed significant antibacterial activity against various bacterial strains. This research underscores the versatility of triazole derivatives in forming complexes with potential medicinal applications [Z. Chohan, M. Hanif, 2010].

Molecular Docking and QSAR Studies

Recent studies have focused on the design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine derivatives, employing molecular docking and QSAR analyses to predict their biological activity. Kadam (2023) discussed the antimicrobial and docking activities of synthesized molecules, emphasizing the utility of computational studies in understanding the molecular basis of their action [S. Kadam, 2023].

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound could include studying its synthesis, exploring its reactivity, investigating its potential applications, and evaluating its safety and environmental impact .

properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGBHUYWMXHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.